molecular formula C7H8N4 B1396157 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1190380-60-9

1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine

Cat. No. B1396157
CAS RN: 1190380-60-9
M. Wt: 148.17 g/mol
InChI Key: GFMIGDVPBZSXQB-UHFFFAOYSA-N
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Description

“1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis and Catalysis

  • Efficient Synthesis Protocols

    Pyrazolo[3,4-b]pyridine derivatives, including 1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, have been synthesized through various innovative methods. For instance, these derivatives were created via reactions in ionic liquids without catalysts, offering advantages like simpler work-up, milder conditions, high yields, and eco-friendly procedures (Shi et al., 2010). Microwave-assisted one-pot synthesis in water catalyzed by InCl3 and sonochemically assisted condensation with aldehydes have also been reported, showcasing the synthesis's utility in producing new N-fused heterocycle products efficiently (Polo et al., 2017). Polyethylene Glycol (PEG-400) served as an effective and recyclable medium for synthesizing pyrazolo[3,4-b]pyridin-6(7H)-one derivatives, emphasizing the use of accessible materials, good yields, and environmentally friendly processes (Zhong et al., 2013).

  • Innovative Catalysis and Domino Reactions

    l-Proline catalysis has been instrumental in the three-component domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines. This method involves the formation of multiple bonds, leading to the creation of a six-membered ring in a one-pot operation, demonstrating the green catalyst's efficiency and the transformation's novelty (Gunasekaran et al., 2014).

  • Stereoselective Bicyclization Strategies

    Novel stereoselective synthesis approaches, such as four-component bicyclization, have been employed to create skeletally diverse pyrazolo[3,4-b]pyridine derivatives. These methods offer flexibility and practicality in synthesizing multicyclic pyrazolo[3,4-b]pyridines, allowing good control of the spatial configuration of exocyclic double bonds (Tu et al., 2014).

Diverse Applications and Derivatives

  • Chalcone Derivatives and Microwave-assisted Synthesis

    The microwave-assisted synthesis in water of carbonylpyrazolo[3,4-b]pyridine derivatives and subsequent condensation with aldehydes to obtain chalcone derivatives containing the pyrazolopyridinic moiety highlights the adaptability and potential applications of these compounds in various fields (Polo et al., 2017).

  • Biomedical Applications

    A comprehensive review covering the synthesis, substituent diversity, and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, including more than 300,000 described compounds, underlines their significance and broad applicability in the biomedical domain (Donaire-Arias et al., 2022).

  • Nanomagnetic Catalysts and Anticancer Agents

    The design and synthesis of novel nanomagnetic catalysts for the efficient production of pyrazolo[3,4-b]pyridine derivatives, along with the biological evaluation of novel alkyl amide functionalized derivatives as potential anticancer agents, demonstrate the compound's pivotal role in advancing medicinal chemistry and drug discovery (Afsar et al., 2018; Chavva et al., 2013)(Chavva et al., 2013).

Safety and Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes . By doing so, it can affect the production of proteins involved in various cellular processes, such as cell growth, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context . For instance, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which can impact cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound can modulate specific signaling pathways and cellular processes without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, such as cell death and tissue damage . These threshold effects highlight the importance of carefully optimizing the dosage of this compound in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in the metabolism of nucleotides and other biomolecules . For example, this compound can inhibit the activity of certain kinases, which play a key role in the phosphorylation of nucleotides and other substrates . By doing so, it can affect the metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound within specific cellular compartments . For instance, certain transporters can actively transport this compound across the cell membrane, allowing it to accumulate in the cytoplasm and other intracellular compartments .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it can influence cellular metabolism and energy production .

properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-5(3-10-11)2-6(8)4-9-7/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMIGDVPBZSXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (90 mg, 0.51 mmol) in CH2Cl2 (1 mL) is added zinc (200 mg, 3.06 mmol) and acetic acid (250 μL). The mixture is heated at 45° C. for 5 h. The zinc is removed by filtration and the filtrate was evaporated under reduced pressure. The residue is purified by flash column chromatography using a gradient of 0-10% methanol in CH2Cl2. 1N HCl in ether is added to the residue to afford the title compound as the hydrochloride salt (43 mg, 46%).
Quantity
90 mg
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reactant
Reaction Step One
Quantity
250 μL
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reactant
Reaction Step One
Quantity
1 mL
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solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. A degassed mixture of 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (880 mg, 4 mmol), diphenylmethanimine (1.08 g, 6 mmol), tris(dibenzylideneacetone)palladium (0) (734 mg, 0.8 mmol), (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (1.24 g, 2 mmol), and sodium tert-butoxide (576 mg, 6 mmol) in toluene (18 mL) was heated at 115° C. under nitrogen overnight. The reaction mixture was purified by column chromatography on silica gel (eluting with 4% ethyl acetate in petroleum ether) to give N-(diphenylmethylene)-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.2 g, crude). The crude N-(diphenylmethylene)-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine was dissolved in tetrahydrofuran (10 mL), and hydrochloric acid (2 N, 5 mL) was added. The mixture was stirred at room temperature for 2 h. The mixture was adjusted to pH=8 with saturated sodium carbonate solution, and extracted with ethyl acetate. The organic phase was dried, concentrated, and purified by column chromatography on silica gel (eluting with 33% ethyl acetate in petroleum ether) to give 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (420 mg, 68.4% yield) as an off-white solid.
Name
N-(diphenylmethylene)-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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